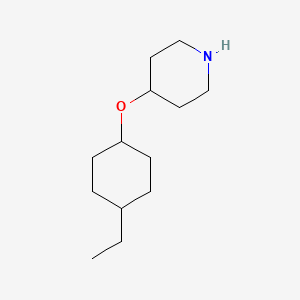
1-(2,3-Dihydrobenzofuran-7-yl)cyclopentane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid is a compound that belongs to the class of benzofuran derivatives. Benzofuran compounds are known for their diverse biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral properties . The unique structure of 1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid makes it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of o-hydroxyacetophenones under basic conditions . Another method includes the dehydrative cyclization of o-hydroxybenzyl ketones or R-(phenoxy)alkyl ketones . These reactions typically require specific catalysts and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of 1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid may involve large-scale synthesis using optimized reaction conditions. This could include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques to achieve the desired product at a commercial scale.
化学反応の分析
Types of Reactions
1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be facilitated by different reagents and conditions.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve the use of hydrogen gas in the presence of a palladium catalyst.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activities make it a candidate for studying its effects on different biological systems.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
作用機序
The mechanism of action of 1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological responses, such as inhibition of cell growth or induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
- 2,3-Dihydro-1-benzofuran-2-carboxylic acid
- 4-Hydroxy-2-quinolones
- Indole derivatives
Comparison
1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it may exhibit different pharmacological profiles and therapeutic potentials .
特性
分子式 |
C14H16O3 |
|---|---|
分子量 |
232.27 g/mol |
IUPAC名 |
1-(2,3-dihydro-1-benzofuran-7-yl)cyclopentane-1-carboxylic acid |
InChI |
InChI=1S/C14H16O3/c15-13(16)14(7-1-2-8-14)11-5-3-4-10-6-9-17-12(10)11/h3-5H,1-2,6-9H2,(H,15,16) |
InChIキー |
UOTCHAZKLUKSRQ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)(C2=CC=CC3=C2OCC3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-Methyl-3-oxa-1,8-diazaspiro[4.5]decan-2-one](/img/structure/B15302431.png)
![ethyl 3-(4-bromo-1-methyl-1H-pyrazol-3-yl)-1-(iodomethyl)-2-oxabicyclo[2.2.2]octane-4-carboxylate](/img/structure/B15302445.png)






![2-(4,6,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaen-3-ylamino)spiro[3.5]nonane-7-carboxylic acid](/img/structure/B15302496.png)

![5-[2-(propan-2-yl)phenyl]-4H-1,2,4-triazol-3-amine](/img/structure/B15302504.png)



